6-CHLORO-2-[3-(N-METHYLAMINOCARBONYL)PHENYL]BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C15H12ClNO3 It is characterized by the presence of a chloro group, a benzoic acid moiety, and a phenyl ring substituted with an N-methylaminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorobenzoic acid and 3-(N-methylaminocarbonyl)phenylboronic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 6-chlorobenzoic acid with the 3-(N-methylaminocarbonyl)phenylboronic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an aqueous or organic solvent.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The amide bond in the N-methylaminocarbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro group.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound.
Hydrolysis: Products such as 6-chloro-2-[3-(aminocarbonyl)phenyl]benzoic acid and N-methylamine.
Scientific Research Applications
6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-[3-(aminocarbonyl)phenyl]benzoic acid: Similar structure but lacks the N-methyl group.
2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid: Similar structure but lacks the chloro group.
6-Chloro-2-phenylbenzoic acid: Similar structure but lacks the N-methylaminocarbonyl group.
Uniqueness
6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to the presence of both the chloro group and the N-methylaminocarbonyl group, which confer specific chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-6-[3-(methylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-17-14(18)10-5-2-4-9(8-10)11-6-3-7-12(16)13(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLWBOHGLNSWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690660 |
Source
|
Record name | 3-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-24-8 |
Source
|
Record name | 3-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.